1-Chloro-2,3-difluorobenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

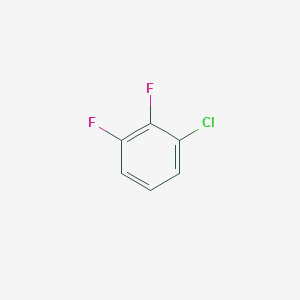

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNCSBMIRFHJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382275 | |

| Record name | 2,3-Difluorochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-47-5 | |

| Record name | 1-Chloro-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2,3-difluorobenzene

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Chloro-2,3-difluorobenzene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on this compound. This document summarizes key quantitative data, outlines standard experimental protocols for property determination, and illustrates relevant logical workflows.

Chemical Identity and Structure

This compound is an organohalogen compound and a derivative of benzene. Its structure consists of a benzene ring substituted with one chlorine atom and two fluorine atoms at the 2nd and 3rd positions relative to the chlorine.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₃ClF₂[1]

-

CAS Number: 36556-47-5[1]

-

Synonyms: 2,3-Difluorochlorobenzene[1]

Physical and Chemical Properties

The physical properties of a compound are crucial for determining its handling, storage, and application in various chemical processes. The data presented below has been aggregated from computed chemical databases.

Data Summary

The quantitative physical properties of this compound are summarized in the table below. It is important to note that while computed data is readily available, specific experimental values for properties like boiling and melting points are not as widely published for this specific isomer compared to its isomers.

| Property | Value | Source |

| Molecular Weight | 148.54 g/mol | PubChem[1] |

| Exact Mass | 147.9891341 Da | PubChem (Computed)[1] |

| Physical Description | Liquid (Predicted) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Insoluble in water (Predicted) | N/A |

| Flash Point | 85.0 °F / 29.44 °C (Closed Cup) | Sigma-Aldrich (for isomer 1-Chloro-3,5-difluorobenzene) |

| Refractive Index | n20/D 1.465 (for isomer 1-Chloro-3,5-difluorobenzene) | Sigma-Aldrich |

Note: Data for Flash Point and Refractive Index are for the related isomer 1-Chloro-3,5-difluorobenzene and are provided for reference, as specific experimental data for the 2,3-difluoro isomer is limited.

Experimental Protocols for Property Determination

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is a critical indicator of a substance's volatility.

Methodology: Distillation Method

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The sample is gradually heated. As the liquid boils, the vapor rises and enters the condenser.

-

Temperature Reading: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor in equilibrium with the liquid.

-

Data Collection: The temperature is recorded when it stabilizes during the collection of the first few drops of distillate in the receiving flask. This stable temperature is the boiling point at the given atmospheric pressure.

Measurement of Density

Density is a fundamental physical property representing mass per unit volume.

Methodology: Pycnometer Method

-

Preparation: A pycnometer (a flask with a specific, accurately known volume) is cleaned, dried, and weighed empty (m₁).

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the exterior.

-

Weighing: The filled pycnometer is weighed (m₂).

-

Temperature Control: The entire process is conducted at a constant, recorded temperature (e.g., 25 °C), as density is temperature-dependent.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Measurement of Refractive Index

The refractive index measures how light propagates through a substance and is a key identifier for liquid compounds.

Methodology: Abbe Refractometer

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the surface of the main prism.

-

Measurement: The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded, as the refractive index varies with temperature (often standardized at 20°C, denoted as nD²⁰).

Logical Workflow and Relationships

The following diagrams illustrate the logical processes and relationships relevant to the physical characterization of a chemical compound like this compound.

Caption: Workflow for the physical and chemical identification of an unknown compound.

Caption: Relationship between the physical states of matter and temperature-driven phase transitions.

Safety and Handling

Based on GHS classifications for this and related isomers, this compound is considered a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[2][3][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a designated flammables area.[3][4][5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Chloro-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 1-Chloro-2,3-difluorobenzene, a halogenated aromatic compound with increasing significance in the fields of medicinal chemistry, agrochemicals, and materials science. This document collates available data on its molecular geometry, spectroscopic properties, and a plausible synthetic pathway, presenting it in a manner accessible to researchers and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a substituted benzene derivative with the molecular formula C₆H₃ClF₂. Its chemical identity and key physical properties are summarized in the table below.

| Identifier | Value |

| CAS Number | 36556-47-5[1][2][3][4] |

| Molecular Formula | C₆H₃ClF₂[1][2][4] |

| Molecular Weight | 148.54 g/mol [1][2][4] |

| SMILES Notation | C1=CC(=C(C(=C1)Cl)F)F |

| InChI Key | ZBNCSBMIRFHJEL-UHFFFAOYSA-N[2] |

| Physical Form | Liquid at 20°C[1] |

| Purity (Typical) | >97% to 98% (HPLC)[1][3] |

Molecular Structure and Bonding

dot graph 1_Chloro_2_3_difluorobenzene_structure { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12]; edge [fontsize=10];

C1 [label="C1-Cl", pos="0,1.5!"]; C2 [label="C2-F", pos="-1.3,-0.75!"]; C3 [label="C3-F", pos="1.3,-0.75!"]; C4 [label="C4-H", pos="0.85,-2.25!"]; C5 [label="C5-H", pos="-0.85,-2.25!"]; C6 [label="C6-H", pos="-1.7,0!"];

Cl [label="Cl", shape=plaintext, fontcolor="#34A853", pos="0,2.5!"]; F1 [label="F", shape=plaintext, fontcolor="#EA4335", pos="-2.2,-1.25!"]; F2 [label="F", shape=plaintext, fontcolor="#EA4335", pos="2.2,-1.25!"]; H1 [label="H", shape=plaintext, fontcolor="#4285F4", pos="1.4,-3!"]; H2 [label="H", shape=plaintext, fontcolor="#4285F4", pos="-1.4,-3!"]; H3 [label="H", shape=plaintext, fontcolor="#4285F4", pos="-2.7,0!"];

C1 -- C2; C2 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C1;

Caption: Ball-and-stick model of this compound.

Calculated Bond Lengths and Angles

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric parameters of molecules. The following table summarizes the calculated bond lengths and angles for this compound, providing insight into its three-dimensional structure.

| Bond | Calculated Length (Å) | Angle | Calculated Angle (°) |

| C-Cl | 1.73 - 1.75 | C2-C1-C6 | 119 - 121 |

| C-F | 1.34 - 1.36 | C1-C2-C3 | 119 - 121 |

| C-C (aromatic) | 1.38 - 1.40 | C2-C3-C4 | 119 - 121 |

| C-H | 1.08 - 1.10 | C3-C4-C5 | 119 - 121 |

| C4-C5-C6 | 119 - 121 | ||

| C5-C6-C1 | 119 - 121 | ||

| Cl-C1-C2 | 118 - 120 | ||

| F-C2-C1 | 118 - 120 | ||

| F-C3-C4 | 118 - 120 |

Note: These values are typical ranges obtained from DFT calculations for similar halogenated benzenes and serve as a reliable estimation in the absence of direct experimental data.

Spectroscopic Data

The spectroscopic signature of this compound is key to its identification and characterization. This section details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the halogen substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.1 - 7.3 | ddd |

| H-5 | 6.9 - 7.1 | ddd |

| H-6 | 7.2 - 7.4 | ddd |

Note: Predicted chemical shifts are relative to TMS. Coupling constants (J-values) will arise from H-H, H-F, and long-range couplings, resulting in complex multiplet patterns.

3.1.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will exhibit six distinct signals for the six unique carbon atoms of the benzene ring. The chemical shifts are significantly affected by the attached halogens.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Cl) | 125 - 130 |

| C-2 (C-F) | 150 - 155 (d, ¹JCF) |

| C-3 (C-F) | 148 - 153 (d, ¹JCF) |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 128 - 133 |

Note: The signals for C-2 and C-3 will appear as doublets due to one-bond coupling with the fluorine atom. Further smaller couplings to other fluorine and hydrogen atoms may also be observed.

3.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for characterizing fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-2 | -130 to -140 | d |

| F-3 | -135 to -145 | d |

Note: Chemical shifts are referenced to CFCl₃. The signals will be doublets due to F-F coupling. Further splitting will arise from coupling to the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the vibrational modes of the molecule's functional groups and overall structure.

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C stretching (aromatic ring) |

| 1300 - 1200 | C-F stretching |

| 1100 - 1000 | C-Cl stretching |

| 900 - 650 | C-H out-of-plane bending |

Synthesis Pathway

A plausible and efficient synthesis of this compound involves the halogenation and subsequent dehydrohalogenation of a readily available starting material, 3,3,4,4-tetrafluorocyclohex-1-ene. This method has been reported for the synthesis of the analogous 1-bromo-2,3-difluorobenzene.[5]

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Proposed Method

The following protocol is adapted from the synthesis of the analogous bromo-derivative and provides a detailed methodology for the laboratory-scale synthesis of this compound.

Step 1: Chlorination of 3,3,4,4-Tetrafluorocyclohex-1-ene

Caption: Workflow for the chlorination step.

Detailed Methodology:

-

In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser with a drying tube, dissolve 3,3,4,4-tetrafluorocyclohex-1-ene in a suitable inert solvent such as carbon tetrachloride.

-

Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Slowly bubble chlorine gas through the stirred solution. The reaction is typically exothermic, so the rate of chlorine addition should be controlled to maintain the desired temperature.

-

Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the starting material is consumed, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any unreacted chlorine.

-

Remove the solvent under reduced pressure to yield the crude 1-chloro-3,3,4,4-tetrafluorocyclohexane, which can be used in the next step without further purification.

Step 2: Dehydrohalogenation to this compound

Caption: Workflow for the dehydrohalogenation step.

Detailed Methodology:

-

To a round-bottom flask, add the crude 1-chloro-3,3,4,4-tetrafluorocyclohexane and a solution of a strong base, such as potassium hydroxide, in a high-boiling point alcohol like ethanol.

-

Heat the reaction mixture to reflux and maintain it at this temperature with vigorous stirring.

-

Monitor the formation of the product by GC-MS. The reaction typically takes several hours.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer multiple times with an organic solvent such as diethyl ether.

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. By combining available data with theoretical predictions and analogous experimental procedures, a comprehensive profile of this important molecule has been constructed. The presented data on its molecular geometry, spectroscopic characteristics, and a viable synthetic route will be a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities in the pharmaceutical, agrochemical, and materials science sectors. Further experimental validation of the presented data is encouraged to refine our understanding of this versatile chemical building block.

References

- 1. 36556-47-5 2,3-Difluorochlorobenzene AKSci N578 [aksci.com]

- 2. This compound | C6H3ClF2 | CID 2782762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 36556-47-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 36556-47-5 CAS Manufactory [m.chemicalbook.com]

- 5. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 1-Chloro-2,3-difluorobenzene (CAS: 36556-47-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-Chloro-2,3-difluorobenzene (CAS number: 36556-47-5), a key fluorinated building block in organic synthesis. This document consolidates essential information on its physicochemical properties, synthesis, spectroscopic data, and applications, with a particular focus on its role as a precursor in the development of pharmaceuticals. Detailed experimental protocols and safety information are provided to support laboratory applications. Furthermore, this guide illustrates the significance of this compound in medicinal chemistry by examining the mechanism of action of fluoroquinolone antibiotics, a class of drugs for which substituted chlorodifluorobenzenes are vital precursors.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its chemical structure and key physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 36556-47-5 | [1] |

| Molecular Formula | C₆H₃ClF₂ | [1] |

| Molecular Weight | 148.54 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 137.1 - 138.5 °C | [2] |

| Density | 1.352 g/cm³ | [2] |

| Flash Point | 34.6 °C | [2] |

| Refractive Index | 1.478 | [2] |

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the six aromatic carbons, with characteristic large one-bond carbon-fluorine coupling constants (¹JCF) and smaller multi-bond couplings. |

| ¹⁹F NMR | The fluorine NMR spectrum is a key identifier, expected to show two distinct signals for the non-equivalent fluorine atoms, with fluorine-fluorine and fluorine-proton couplings. A ¹⁹F NMR spectrum is available on PubChem.[1] |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and strong C-F (around 1000-1300 cm⁻¹) and C-Cl (around 600-800 cm⁻¹) stretching vibrations. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 148 and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of one chlorine atom. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 2,3-difluoroaniline.[3][4] This reaction provides a reliable pathway to introduce a chlorine atom onto the aromatic ring.

Experimental Protocol: Sandmeyer Reaction

This protocol is a representative procedure based on established Sandmeyer reactions for similar substrates.[5][6]

Materials:

-

2,3-difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Diazotization:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, add a solution of 2,3-difluoroaniline in concentrated hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

-

Caption: Synthesis of this compound via Sandmeyer reaction.

Applications in Drug Development: A Focus on Fluoroquinolone Antibiotics

This compound and its isomers are valuable intermediates in the synthesis of fluoroquinolone antibiotics.[5][7][8] These synthetic antibacterial agents are widely used to treat a variety of bacterial infections. The fluorine substituents on the quinolone core are crucial for their enhanced potency and pharmacokinetic properties.

Illustrative Synthetic Application

While a specific commercial drug synthesized directly from this compound is not prominently documented, its structural motif is central to the synthesis of many fluoroquinolones. The general synthetic strategy involves the reaction of a substituted chlorodifluorobenzene with a suitable amine to construct the core quinolone structure.

Caption: General synthetic route to fluoroquinolone antibiotics.

Mechanism of Action and Signaling Pathway

Fluoroquinolone antibiotics exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10][11] These enzymes are crucial for DNA replication, repair, and recombination.

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, which is necessary for the initiation of replication.

-

Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial DNA.[2][9] This triggers a cascade of events, including the SOS response, which ultimately leads to bacterial cell death.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1] It is known to cause skin, eye, and respiratory irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and important building block in organic synthesis, particularly for the preparation of fluorinated compounds with applications in the pharmaceutical and agrochemical industries. Its synthesis via the Sandmeyer reaction is a well-established method. The incorporation of the chlorodifluorobenzene moiety is a key strategy in the design of potent fluoroquinolone antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. This technical guide provides a foundation for researchers and drug development professionals to understand and utilize this compound in their synthetic endeavors.

References

- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]

- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluoroquinolones - Clinical GateClinical Gate [clinicalgate.com]

Spectroscopic Profile of 1-Chloro-2,3-difluorobenzene: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-2,3-difluorobenzene, a halogenated aromatic compound of interest in chemical research and development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Due to the limited availability of experimentally derived spectra in public databases, the NMR, IR, and MS data presented herein are predicted based on established spectroscopic principles and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development requiring a detailed understanding of the spectroscopic characteristics of this compound.

Chemical Structure

The chemical structure of this compound is presented below, with atom numbering to facilitate the discussion of NMR data.

Caption: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound.

¹H NMR Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.10 - 7.30 | m | - |

| H-5 | 7.00 - 7.20 | m | - |

| H-6 | 7.25 - 7.45 | m | - |

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 120 - 125 (d, J_CF) |

| C-2 | 150 - 155 (dd, J_CF) |

| C-3 | 150 - 155 (dd, J_CF) |

| C-4 | 125 - 130 |

| C-5 | 128 - 133 |

| C-6 | 120 - 125 |

¹⁹F NMR Data (Predicted)

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | -130 to -140 | d | J_FF ≈ 20 |

| F-3 | -135 to -145 | d | J_FF ≈ 20 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the predicted characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretch |

| 1300 - 1100 | Strong | C-F stretch |

| 800 - 600 | Strong | C-Cl stretch |

| 900 - 690 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The predicted major peaks in the electron ionization (EI) mass spectrum of this compound are presented below.

| m/z | Relative Intensity | Assignment |

| 148/150 | High | [M]⁺ (Molecular ion, presence of ³⁵Cl and ³⁷Cl isotopes) |

| 113 | Medium | [M-Cl]⁺ |

| 84 | Medium | [M-Cl-F]⁺ or [M-F-Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

¹⁹F NMR: Acquire the spectrum, which may be done with or without proton decoupling.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

IR Spectroscopy

-

Sample Preparation: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Instrument Setup:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the clean salt plates.

-

-

Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Inject a small amount of a dilute solution of this compound (e.g., in dichloromethane or methanol) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and introduction into the ion source.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Analytical Workflow

The general workflow for the spectroscopic analysis of an organic compound like this compound is illustrated in the following diagram.

An In-depth Technical Guide to 1-Chloro-2,3-difluorobenzene: Discovery, History, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2,3-difluorobenzene is a halogenated aromatic compound with significant utility as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern offers unique reactivity and makes it a valuable building block in modern organic chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, key physicochemical properties, and synthetic methodologies related to this compound. Detailed experimental protocols for its synthesis are presented, along with an analysis of its spectral characteristics. Furthermore, the application of a closely related isomer in the synthesis of the COX-2 inhibitor, celecoxib, is discussed to illustrate the importance of chlorodifluorobenzenes in drug development, including a diagram of the relevant signaling pathway.

Introduction and Historical Context

The "discovery" of this compound is not attributed to a single event but rather emerged from the broader advancements in organofluorine chemistry during the early to mid-20th century. The primary challenges in the synthesis of fluorinated aromatic compounds were the hazardous nature of elemental fluorine and the difficulty in achieving regioselective fluorination. Groundbreaking developments that enabled the synthesis of specific isomers like this compound include:

-

The Balz-Schiemann Reaction: Discovered in 1927 by Günther Balz and Günther Schiemann, this reaction provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt. This allowed for the regioselective synthesis of fluoroaromatics from readily available anilines.

-

The Sandmeyer Reaction: While originally described in 1884 by Traugott Sandmeyer for the introduction of chloro, bromo, and cyano groups, its application to aromatic amines that also contained fluorine atoms became a key strategy for the synthesis of mixed halogenated aromatic compounds.

The synthesis of this compound, therefore, became feasible through the application of these methods to appropriately substituted aniline precursors. A Chinese patent describes a synthetic route to 2,3-difluorochlorobenzene (an alternative name for the compound) from 3-chloro-2-fluoroaniline via a Schiemann reaction, highlighting the historical and industrial relevance of this methodology.[1]

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36556-47-5 | PubChem[2][3] |

| Molecular Formula | C₆H₃ClF₂ | PubChem[2][3] |

| Molecular Weight | 148.54 g/mol | PubChem[2][3] |

| Boiling Point | 138.5 °C (at 760 torr) | AKSci[4] |

| Density | 1.4 g/mL | AKSci[4] |

| Physical Form | Liquid | AKSci[4] |

Table 2: Predicted Spectral Data for this compound

While publicly available, fully assigned spectra for this compound are scarce, the following table outlines the expected spectral characteristics based on its structure and data from isomeric and related compounds.

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR | The spectrum is expected to show three distinct multiplets in the aromatic region (approximately δ 7.0-7.5 ppm), corresponding to the three aromatic protons. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling. |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (approximately δ 110-160 ppm). The signals for the carbons bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling. The carbon attached to chlorine will also show a characteristic chemical shift. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 148. An M+2 peak with approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope. Common fragmentation patterns would involve the loss of Cl (m/z 113) and subsequent loss of fluorine atoms. |

| Infrared (IR) | Characteristic C-H stretching of aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹). |

Synthesis and Experimental Protocols

The most logical and historically relevant synthetic route to this compound is through the diazotization of 2,3-difluoroaniline followed by a Sandmeyer reaction.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on established procedures for the Sandmeyer reaction.

Materials:

-

2,3-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Diazotization of 2,3-Difluoroaniline:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,3-difluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Cool the CuCl solution to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic extracts with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Applications in Drug Development: The Case of Celecoxib

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, the closely related isomer, 1-chloro-2,4-difluorobenzene, is a key starting material in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib . This highlights the importance of chlorodifluorobenzene isomers as building blocks in medicinal chemistry. Celecoxib is a selective COX-2 inhibitor, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Signaling Pathway of Celecoxib Action

Celecoxib exerts its therapeutic effect by inhibiting the cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a critical component of the inflammatory response.

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Conclusion

This compound is a synthetically valuable compound whose development is rooted in the fundamental advancements of organofluorine chemistry. While not a household name, its role as a versatile intermediate underscores the importance of such building blocks in the creation of more complex and functional molecules for the pharmaceutical and agrochemical industries. The synthesis of celecoxib from a related isomer serves as a prominent example of the successful application of chlorodifluorobenzenes in modern drug discovery. Future research may uncover new applications for this compound and its derivatives, further solidifying the importance of fluorinated aromatics in science and technology.

References

An In-depth Technical Guide to 1-Chloro-2,3-difluorobenzene

This guide provides detailed information on the chemical properties of 1-Chloro-2,3-difluorobenzene, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is a halogenated aromatic compound with the chemical formula C₆H₃ClF₂.[1][2] Its molecular structure consists of a benzene ring substituted with one chlorine atom and two fluorine atoms at the 2nd and 3rd positions relative to the chloro group.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₃ClF₂ |

| Molecular Weight | 148.54 g/mol [1][2] |

| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)F)F[2] |

| InChI Key | ZBNCSBMIRFHJEL-UHFFFAOYSA-N[1] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the logical flow from the compound's name to its various chemical identifiers and properties.

References

Solubility of 1-Chloro-2,3-difluorobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,3-difluorobenzene is a halogenated aromatic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility in various organic solvents is a critical parameter for its use in chemical reactions, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines experimental protocols for its determination, and presents a logical workflow for assessing its solubility.

Qualitative Solubility Assessment

Based on its chemical structure—a benzene ring substituted with one chlorine and two fluorine atoms—this compound is a relatively nonpolar molecule with some degree of polarity due to the electronegative halogen atoms. Its solubility in organic solvents can be predicted as follows:

-

High Solubility: It is expected to be highly soluble in other nonpolar or moderately polar aromatic and halogenated solvents due to similar intermolecular forces (van der Waals forces). Examples include:

-

Toluene

-

Benzene

-

Xylenes

-

Dichloromethane

-

Chloroform

-

Carbon tetrachloride

-

-

Good to Moderate Solubility: Good to moderate solubility is anticipated in polar aprotic solvents and some polar protic solvents. Examples include:

-

Acetone

-

Ethyl acetate

-

Tetrahydrofuran (THF)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

-

Low Solubility/Immiscibility: It is expected to have very low solubility or be immiscible with highly polar and nonpolar aliphatic solvents. For instance, similar compounds like 1-Chloro-3-fluorobenzene are reported to be not miscible in water. Low solubility is also expected in:

-

Hexane

-

Cyclohexane

-

Water

-

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method depends on factors such as the required accuracy, the amount of sample available, and the nature of the solvent.

Shake-Flask Method (Equilibrium Method)

This is the most common and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand to allow the undissolved solid to settle.

-

Sampling and Analysis: A clear aliquot of the saturated solution is carefully withdrawn, ensuring no solid particles are included. The sample is then diluted with a suitable solvent, and the concentration of this compound is determined using an appropriate analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.

-

Gas Chromatography (GC): Suitable for volatile compounds.

-

UV-Vis Spectroscopy: Can be used if the compound has a chromophore and the solvent does not interfere.

-

Laser Monitoring Technique (Dynamic Method)

This method is based on detecting the disappearance of solid solute as the temperature of a solution with a known composition is increased.

Methodology:

-

Sample Preparation: A mixture of this compound and the solvent of a known composition is prepared in a sample cell.

-

Heating and Monitoring: The sample is heated at a controlled rate while being stirred. A laser beam is passed through the sample, and the light transmission is monitored by a photodetector.

-

Endpoint Detection: The temperature at which the last solid particle dissolves, resulting in a sharp increase in light transmission, is recorded as the saturation temperature for that specific composition.

-

Data Analysis: By repeating this process for different compositions, a solubility curve as a function of temperature can be constructed.

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

Conclusion

Technical Guide: Physicochemical Properties of 1-Chloro-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,3-difluorobenzene is an aromatic organic compound with the chemical formula C₆H₃ClF₂. As a halogenated benzene derivative, it serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The precise positioning of the chlorine and fluorine atoms on the benzene ring imparts unique reactivity and physicochemical properties that are of significant interest in medicinal chemistry for the design of new molecular entities. This technical guide provides a summary of the available data on the boiling and melting points of this compound and its isomers, details standard experimental protocols for determining these properties, and outlines a potential synthetic pathway.

Physicochemical Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | 36556-47-5 | C₆H₃ClF₂ | 148.54 | Not Available | Not Available |

| 1-Chloro-2-fluorobenzene | 348-51-6 | C₆H₄ClF | 130.55 | 137-138 | -43 to -42 |

| 1-Chloro-2,4-difluorobenzene | 1435-44-5 | C₆H₃ClF₂ | 148.54 | Not Available | Not Available |

| 1-Chloro-2,6-difluorobenzene | 698-01-1 | C₆H₃ClF₂ | 148.54 | 126-128 | Not Available |

| 1-Chloro-3,5-difluorobenzene | 1435-43-4 | C₆H₃ClF₂ | 148.54 | 111-112 | Not Available |

Experimental Protocols

The determination of boiling and melting points is a fundamental practice in chemical characterization for assessing the purity and identity of a compound.[2][3] Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination

The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Mortar and pestle (if the sample is not a fine powder)

-

Heating medium (e.g., silicone oil for Thiele tube)

Procedure (Capillary Method): [4][5]

-

Sample Preparation: A small amount of the finely powdered, dry organic compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or immersed in the heating medium of a Thiele tube.[4]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For accurate measurements, the atmospheric pressure should be recorded, as boiling points are pressure-dependent.[6]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[7][8]

-

Rubber band or thread to attach the test tube to the thermometer

Procedure (Micro Boiling Point Method): [7][8][9]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in the small test tube.[2][9]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.[7][8]

-

Apparatus Setup: The test tube is attached to a thermometer, with the sample positioned near the thermometer bulb. The assembly is then immersed in a heating bath (e.g., a Thiele tube) or placed in an aluminum block heater.[7][8][9]

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[9]

-

Observation and Recording: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heating is stopped. The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[9]

Synthesis Pathway

A potential synthetic route to this compound involves the gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-diene. This reaction forms 3,3,4,4-tetrafluorocyclohex-1-ene, which can then be converted to the target compound through subsequent halogenation and dehydrohalogenation steps.[10]

References

- 1. This compound | C6H3ClF2 | CID 2782762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. pennwest.edu [pennwest.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

In-depth Technical Guide: Safety and Hazards of 1-Chloro-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and hazard information for 1-Chloro-2,3-difluorobenzene (CAS No. 36556-47-5), a fluorinated aromatic compound used as an intermediate in various chemical syntheses. This document consolidates critical data on its physical and chemical properties, toxicological profile, handling procedures, and emergency measures to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a halogenated benzene derivative. Its key identification and physical properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,3-Difluorochlorobenzene |

| CAS Number | 36556-47-5 |

| Molecular Formula | C₆H₃ClF₂ |

| Molecular Weight | 148.54 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | 138.5 °C |

| Flash Point | Data not readily available |

| Density | Data not readily available |

| Solubility | Data not readily available |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are associated with its flammability and irritant properties.

GHS Classification

| Hazard Class | Category |

| Flammable liquids | Category 3 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Hazard Statements and Pictograms

The GHS classification corresponds to the following hazard statements and pictograms:

Pictograms:

Signal Word: Warning [1]

Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements

A comprehensive list of precautionary statements for handling, storage, and disposal is provided in the Safety Data Sheets. Key recommendations include:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof electrical equipment. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapor or mist. Use only outdoors or in a well-ventilated area.[2][3]

-

Response: In case of fire, use dry chemical, foam, or carbon dioxide for extinction. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Keep cool.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The primary health hazards identified are irritation to the skin, eyes, and respiratory system.

| Toxicological Endpoint | Finding |

| Acute Oral Toxicity | Data not available |

| Acute Dermal Toxicity | Data not available |

| Acute Inhalation Toxicity | Data not available |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Eye Damage/Irritation | Causes serious eye irritation.[1] |

| Respiratory Sensitization | Data not available |

| Skin Sensitization | No information available.[2] |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | No information available.[2] |

| Reproductive Toxicity | Data not available |

| STOT-Single Exposure | May cause respiratory irritation.[1] |

| STOT-Repeated Exposure | Data not available |

| Aspiration Hazard | Data not available |

Experimental Protocols

Detailed experimental protocols for the specific toxicological and physical hazard testing of this compound are not publicly available. However, standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International are followed for the classification of chemical hazards. The methodologies for the key identified hazards are outlined below.

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test is designed to determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin.

-

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.

-

Procedure:

-

The fur is clipped from a small area on the back of the animal.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a gauze patch.

-

The patch is applied to the prepared skin and held in place with tape for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is gently cleansed.

-

The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Observations are scored according to a standardized grading scale. The reversibility of any observed effects is also assessed for up to 14 days.

-

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The other eye serves as an untreated control.

-

Procedure:

-

The test is typically initiated with a single animal.

-

A 0.1 mL (for liquids) or 0.1 g (for solids) dose of the substance is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for a brief period to allow for distribution of the substance.

-

The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Lesions are scored based on a standardized system. The reversibility of the effects is also monitored.

-

Flash Point Determination (Based on ASTM D93 - Pensky-Martens Closed Cup Method)

This method is used to determine the lowest temperature at which the vapor of a liquid can ignite in the presence of an ignition source.

-

Principle: A sample of the substance is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid.

-

Procedure:

-

The test cup is filled with the sample to a specified level.

-

The lid, which contains a stirrer and an opening for the ignition source, is secured.

-

The sample is heated at a slow, constant rate.

-

The stirrer is operated at a specified speed.

-

At regular temperature intervals, the ignition source (a small flame or an electric igniter) is dipped into the vapor space.

-

The flash point is the lowest temperature at which a brief flash is observed.

-

Visualizations

Hazard Assessment and Control Workflow

The following diagram illustrates a general workflow for assessing and controlling the hazards associated with a chemical like this compound in a research setting.

Caption: General workflow for chemical hazard assessment and control.

GHS Hazard Relationship

This diagram shows the logical relationship between the identification of this compound and its associated GHS hazards and required safety measures.

Caption: GHS hazard relationships for this compound.

Generalized Inflammatory Pathway for Chemical Irritants

As a skin and eye irritant, this compound is expected to trigger a localized inflammatory response upon contact. While the specific molecular targets are unknown, the general signaling cascade is depicted below.

Caption: Generalized signaling pathway for chemical-induced skin irritation.

Handling, Storage, and First Aid

Safe Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Keep away from ignition sources such as heat, sparks, and open flames.[2]

-

Use explosion-proof and non-sparking tools and equipment.[2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid breathing vapors or mists.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Keep in a designated flammables storage cabinet.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Fire and Explosion Hazards

-

Flammability: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2]

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray may be used to cool containers.[2]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride gas.[2]

-

Firefighting Procedures: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Eliminate all ignition sources. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[2]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[2] Use non-sparking tools for cleanup.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under normal storage conditions.[2]

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: As mentioned, combustion can produce carbon oxides, hydrogen chloride, and hydrogen fluoride.[2]

This guide is intended to provide essential safety and hazard information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Synthesis of Derivatives from 1-Chloro-2,3-difluorobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 1-Chloro-2,3-difluorobenzene. This versatile starting material is a key building block in the development of novel pharmaceutical and agrochemical compounds, owing to the unique electronic properties conferred by the fluorine and chlorine substituents. The protocols outlined below focus on three powerful and widely used synthetic transformations: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and Nucleophilic Aromatic Substitution (SNAr) for ether synthesis.

Introduction to the Reactivity of this compound

This compound possesses a unique reactivity profile that allows for selective functionalization. The chlorine atom serves as a versatile leaving group for cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution, while also influencing the regioselectivity of these reactions. This combination of features makes it a valuable scaffold for the introduction of diverse functionalities, including aryl, amino, and alkoxy groups, which are prevalent in biologically active molecules.

Key Synthetic Transformations and Protocols

This section details the experimental protocols for three key synthetic transformations to generate derivatives from this compound.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds.[1] This reaction allows for the coupling of aryl halides with a wide range of amines under relatively mild conditions. For a substrate like this compound, the choice of a sterically hindered and electron-rich phosphine ligand is crucial for achieving high catalytic activity.[2]

Experimental Protocol: Synthesis of N-(2,3-difluorophenyl)-4-methoxyaniline

-

Materials:

-

This compound (1.0 mmol, 148.5 mg)

-

4-Methoxyaniline (1.2 mmol, 147.8 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

-

Anhydrous Toluene (5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with argon three times.

-

Add this compound and 4-methoxyaniline to the tube.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

-

Quantitative Data Summary: Buchwald-Hartwig Amination

| Reactant/Reagent | Molar Equiv. | Amount | Catalyst Loading (mol%) |

| This compound | 1.0 | 148.5 mg | - |

| 4-Methoxyaniline | 1.2 | 147.8 mg | - |

| Pd₂(dba)₃ | 0.02 | 18.3 mg | 2 |

| XPhos | 0.04 | 19.1 mg | 4 |

| Sodium tert-butoxide | 1.4 | 134.5 mg | - |

| Product | Yield | ||

| N-(2,3-difluorophenyl)-4-methoxyaniline | ~85% (estimated) |

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, providing a powerful method for the formation of C-C bonds.[3] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science.[4]

Experimental Protocol: Synthesis of 2,3-difluoro-4'-methyl-1,1'-biphenyl

-

Materials:

-

This compound (1.0 mmol, 148.5 mg)

-

4-Methylphenylboronic acid (1.2 mmol, 163.0 mg)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 34.7 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

Toluene (4 mL)

-

Ethanol (1 mL)

-

Water (1 mL)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound, 4-methylphenylboronic acid, and potassium carbonate in a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir for 8-16 hours under an argon atmosphere. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to yield the desired biaryl product.

-

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Reactant/Reagent | Molar Equiv. | Amount | Catalyst Loading (mol%) |

| This compound | 1.0 | 148.5 mg | - |

| 4-Methylphenylboronic acid | 1.2 | 163.0 mg | - |

| Pd(PPh₃)₄ | 0.03 | 34.7 mg | 3 |

| Potassium carbonate | 2.0 | 276.4 mg | - |

| Product | Yield | ||

| 2,3-difluoro-4'-methyl-1,1'-biphenyl | ~90% (estimated) |

Nucleophilic Aromatic Substitution (SNAr) for Ether Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The fluorine atoms in this compound activate the ring towards nucleophilic attack, allowing for the displacement of the chlorine atom by various nucleophiles, such as alkoxides or phenoxides, to form ethers.

Experimental Protocol: Synthesis of 1-(2,3-difluorophenoxy)benzene

-

Materials:

-

This compound (1.0 mmol, 148.5 mg)

-

Phenol (1.1 mmol, 103.5 mg)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 48.0 mg)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add phenol and anhydrous DMF.

-

Cool the solution to 0 °C and add sodium hydride portion-wise.

-

Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with 1 M NaOH solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to obtain the desired ether.

-

Quantitative Data Summary: Nucleophilic Aromatic Substitution (SNAr)

| Reactant/Reagent | Molar Equiv. | Amount |

| This compound | 1.0 | 148.5 mg |

| Phenol | 1.1 | 103.5 mg |

| Sodium hydride (60%) | 1.2 | 48.0 mg |

| Product | Yield | |

| 1-(2,3-difluorophenoxy)benzene | ~75% (estimated) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles of the described reactions and a general experimental workflow.

Caption: Catalytic cycle of the Buchwald-Hartwig Amination.

Caption: Catalytic cycle of the Suzuki-Miyaura Coupling.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: General experimental workflow for synthesis.

Conclusion

The synthetic protocols detailed in this document provide robust and versatile methods for the derivatization of this compound. These transformations open avenues for the creation of diverse libraries of compounds with potential applications in drug discovery and materials science. The provided quantitative data and experimental workflows serve as a practical guide for researchers to successfully implement these reactions in their own laboratories. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.

References

The Role of 1-Chloro-2,3-difluorobenzene in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,3-difluorobenzene is a halogenated aromatic compound with potential as a building block in the synthesis of complex organic molecules. While its isomers, such as 1-chloro-3,4-difluorobenzene and 1-chloro-2,6-difluorobenzene, have been noted for their utility as intermediates in the preparation of pharmaceuticals and agrochemicals, the specific application of this compound in the synthesis of marketed pharmaceutical agents is not widely documented in publicly available literature. Research indicates that this compound is often considered a difficult-to-separate isomer from the more commonly used 1-chloro-2,6-difluorobenzene.